molecular formula C20H17N3O3S4 B383222 methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate

methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate

Cat. No.: B383222
M. Wt: 475.6g/mol
InChI Key: GAJYXXGUOCTYAB-UHFFFAOYSA-N
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Description

Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, bithiophene units, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Sulfanylacetyl Group: The sulfanylacetyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an acyl chloride derivative.

    Coupling with Bithiophene Units: The final step involves coupling the thieno[2,3-d]pyrimidine derivative with bithiophene units using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanylacetyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound’s properties are leveraged for the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core is known to bind to certain enzymes or receptors, modulating their activity. The sulfanylacetyl group may enhance the compound’s binding affinity and specificity, while the bithiophene units contribute to its overall stability and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoate
  • Methyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]butanoate

Uniqueness

Compared to similar compounds, methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate stands out due to its extended conjugation and the presence of both thieno[2,3-d]pyrimidine and bithiophene units. This unique combination enhances its electronic properties and potential for diverse applications in various fields.

Properties

Molecular Formula

C20H17N3O3S4

Molecular Weight

475.6g/mol

IUPAC Name

methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C20H17N3O3S4/c1-10-11(2)30-18-15(10)17(21-9-22-18)29-8-14(24)23-19-16(20(25)26-3)12(7-28-19)13-5-4-6-27-13/h4-7,9H,8H2,1-3H3,(H,23,24)

InChI Key

GAJYXXGUOCTYAB-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)OC)C

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)OC)C

Origin of Product

United States

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